molecular formula C76H106N18O19S2 B1627271 ジヒドロソマトスタチン CAS No. 40958-31-4

ジヒドロソマトスタチン

カタログ番号: B1627271
CAS番号: 40958-31-4
分子量: 1639.9 g/mol
InChIキー: XWJDVNOOYSANGI-ATOGVRKGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihydrosomatostatin is a reduced form of somatostatin, a peptide hormone that regulates the endocrine system and inhibits the release of several other hormones. It is a synthetic analog of somatostatin, which is naturally occurring in the human body and plays a crucial role in various physiological processes, including the inhibition of growth hormone release, insulin, and glucagon secretion .

科学的研究の応用

Dihydrosomatostatin (DHS) is a peptide compound derived from somatostatin, a hormone that plays a crucial role in regulating various physiological processes, including growth hormone release, insulin secretion, and gastrointestinal function. This article explores the applications of dihydrosomatostatin in scientific research, particularly in the fields of endocrinology, oncology, and neurobiology.

Endocrinology

Hormonal Regulation
Dihydrosomatostatin has been investigated for its ability to modulate hormone secretion. Studies have shown that DHS can inhibit the release of growth hormone from the pituitary gland, similar to somatostatin but potentially with greater efficacy due to its enhanced stability. This property makes it a candidate for treating conditions associated with excessive growth hormone levels, such as acromegaly.

Table 1: Effects of Dihydrosomatostatin on Hormone Secretion

HormoneEffect of DHSReference
Growth HormoneInhibition
InsulinModulation
GlucagonInhibition

Oncology

Cancer Treatment
Research indicates that dihydrosomatostatin may have applications in cancer therapy. Its ability to inhibit cell proliferation and induce apoptosis in certain cancer cell lines has been documented. For instance, studies have demonstrated that DHS can reduce tumor growth in models of pancreatic cancer by modulating signaling pathways involved in cell survival and proliferation.

Case Study: Pancreatic Cancer
A study conducted on pancreatic cancer cell lines revealed that treatment with dihydrosomatostatin resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. This suggests that DHS could be developed as a therapeutic agent for pancreatic cancer.

Neurobiology

Neuroprotective Effects
Dihydrosomatostatin has shown promise in neuroprotective applications. Research indicates that it may protect neurons from excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Table 2: Neuroprotective Effects of Dihydrosomatostatin

ConditionMechanism of ActionReference
Alzheimer's DiseaseInhibition of amyloid plaque formation
Parkinson's DiseaseProtection against dopaminergic neuron loss

Metabolic Disorders

Diabetes Management
Dihydrosomatostatin's role in insulin modulation positions it as a potential candidate for managing diabetes. Studies have indicated that DHS can improve insulin sensitivity and reduce hyperglycemia in animal models, suggesting its utility in treating Type 2 diabetes.

作用機序

Target of Action

Dihydrosomatostatin, like somatostatin, primarily targets the somatostatin receptors (SSTRs), which are G protein-coupled transmembrane receptors . These receptors play a crucial role in regulating the endocrine system . They are secreted by the D cells of the islets to inhibit the release of insulin and glucagon .

Mode of Action

Dihydrosomatostatin interacts with its targets, the somatostatin receptors, by inhibiting adenylyl cyclase upon activation . This inhibition leads to a decrease in intracellular cyclic AMP and Ca2+, and a receptor-linked distal effect on exocytosis, thereby blocking cell secretion .

Biochemical Pathways

The action of dihydrosomatostatin affects several biochemical pathways. It plays a significant role in the regulation of metabolic pathways, particularly those involving glucose metabolism . By inhibiting the release of insulin and glucagon, it can modulate the glucose-induced decrease in K+ permeability (P K) .

Pharmacokinetics

It is known that somatostatin and its analogs have a very long half-life in the body due to their lipophilic nature and their ability to bioaccumulate in adipose tissue . The tumor residence time of somatostatin analogs has been reported to be significantly longer than that of somatostatin itself .

Result of Action

The primary result of dihydrosomatostatin’s action is the inhibition of insulin and glucagon release, leading to a disruption in glucose-induced stimulus-secretion coupling . This can result in a decrease in the incidence of spike activity and a hyperpolarization effect .

Action Environment

The action, efficacy, and stability of dihydrosomatostatin can be influenced by various environmental factors. For instance, endocrine-disrupting chemicals (EDCs) can interfere with its action by disrupting hormone action . Additionally, the presence of other molecules in the environment, such as glucose, can modulate the effects of dihydrosomatostatin .

生化学分析

Biochemical Properties

Dihydrosomatostatin is known for its ability to inhibit the release of several hormones, including insulin and glucagon. It interacts with specific receptors on the surface of target cells, leading to a cascade of biochemical reactions. The primary enzymes and proteins involved in these interactions include somatostatin receptors, G-proteins, and adenylate cyclase. The binding of dihydrosomatostatin to its receptors inhibits adenylate cyclase activity, reducing cyclic AMP levels and subsequently decreasing hormone secretion .

Cellular Effects

Dihydrosomatostatin exerts significant effects on various cell types, particularly those in the endocrine system. It inhibits the secretion of insulin and glucagon from pancreatic cells, thereby regulating blood glucose levels. Additionally, dihydrosomatostatin affects cell signaling pathways by modulating the activity of G-proteins and adenylate cyclase. This modulation leads to changes in gene expression and cellular metabolism, ultimately influencing cell function .

Molecular Mechanism

At the molecular level, dihydrosomatostatin binds to somatostatin receptors on the cell surface. This binding activates inhibitory G-proteins, which in turn inhibit adenylate cyclase. The inhibition of adenylate cyclase reduces the production of cyclic AMP, a key secondary messenger in cellular signaling. This reduction in cyclic AMP levels leads to decreased hormone secretion and altered gene expression. Additionally, dihydrosomatostatin may interact with other biomolecules, such as ion channels and phosphatases, to exert its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dihydrosomatostatin can vary over time. Studies have shown that the compound is relatively stable under controlled conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to dihydrosomatostatin has been observed to result in sustained inhibition of hormone secretion and alterations in cellular function. These effects are particularly evident in in vitro studies using isolated pancreatic cells .

Dosage Effects in Animal Models

The effects of dihydrosomatostatin in animal models are dose-dependent. At low doses, the compound effectively inhibits hormone secretion without causing significant adverse effects. At higher doses, dihydrosomatostatin may induce toxic effects, including hypoglycemia and impaired glucose tolerance. These threshold effects highlight the importance of careful dosage regulation in therapeutic applications .

Metabolic Pathways

Dihydrosomatostatin is involved in several metabolic pathways, primarily those related to glucose metabolism. It interacts with enzymes such as adenylate cyclase and phosphodiesterases, influencing the levels of cyclic AMP and other metabolites. These interactions can affect metabolic flux and alter the concentrations of key metabolites, ultimately impacting cellular energy balance and function .

Transport and Distribution

Within cells and tissues, dihydrosomatostatin is transported and distributed through various mechanisms. It binds to specific transporters and binding proteins that facilitate its movement across cell membranes and within intracellular compartments. The distribution of dihydrosomatostatin is influenced by factors such as tissue perfusion, receptor density, and binding affinity .

Subcellular Localization

Dihydrosomatostatin is localized to specific subcellular compartments, where it exerts its effects. It is primarily found in the cytoplasm and on the cell membrane, where it interacts with somatostatin receptors and other biomolecules. The subcellular localization of dihydrosomatostatin is directed by targeting signals and post-translational modifications, which ensure its proper function and activity within the cell .

準備方法

Synthetic Routes and Reaction Conditions

Dihydrosomatostatin can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions . The peptide chain is elongated step-by-step, and the final product is cleaved from the resin using trifluoroacetic acid, which also removes the side-chain protecting groups .

Industrial Production Methods

In industrial settings, the production of dihydrosomatostatin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product .

化学反応の分析

Types of Reactions

Dihydrosomatostatin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of dihydrosomatostatin to somatostatin using potassium ferricyanide .

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of dihydrosomatostatin is somatostatin. Other products depend on the specific substitutions made during synthesis .

生物活性

Dihydrosomatostatin (H2somatostatin) is a peptide analog of somatostatin, a hormone known for its inhibitory effects on various endocrine functions. This article delves into the biological activity of dihydrosomatostatin, focusing on its mechanisms of action, potency in inhibiting hormone release, and its comparative efficacy with somatostatin.

Dihydrosomatostatin operates primarily through its interaction with somatostatin receptors (SSTRs), which are G-protein coupled receptors found in various tissues, including the pancreas and gastrointestinal tract. The binding of dihydrosomatostatin to these receptors leads to a reduction in the secretion of several hormones, such as insulin and glucagon.

Key Findings:

  • Dihydrosomatostatin has been shown to inhibit insulin and glucagon release induced by arginine in rat models. The ID50 values for H2somatostatin were found to be 14 ± 6 μg/100 g body weight for insulin and 6 ± 10 μg/100 g body weight for glucagon, indicating its significant potency in regulating these hormonal responses .
  • In vitro studies demonstrated that dihydrosomatostatin effectively abolished the biphasic response of gastrin release stimulated by arginine without affecting basal gastrin levels . This suggests a targeted action on stimulated hormone release rather than a general suppression.

Comparative Potency

When comparing dihydrosomatostatin to somatostatin, studies indicate that both compounds exhibit equipotent effects in inhibiting insulin and glucagon secretion. However, certain analogs of somatostatin, such as [D-Trp^8]-somatostatin, have been reported to be significantly more potent than both dihydrosomatostatin and somatostatin itself .

Compound ID50 Insulin (μg/100 g BW) ID50 Glucagon (μg/100 g BW)
Dihydrosomatostatin14 ± 66 ± 10
Somatostatin18 ± 10Not specified
[D-Trp^8]-somatostatin6-8 times more potentNot specified

Case Studies

  • Inhibition of Gastrin Release : A study using perifused rat stomach antrum pieces revealed that dihydrosomatostatin at a concentration of 2×107M2\times 10^{-7}M effectively inhibited gastrin release induced by arginine stimulation. This highlights the potential therapeutic applications of dihydrosomatostatin in conditions characterized by excessive gastrin secretion, such as Zollinger-Ellison syndrome .
  • Insulin and Glucagon Secretion : Another investigation demonstrated that both somatostatin and dihydrosomatostatin similarly inhibited insulin and glucagon release in response to glucose and arginine stimuli. The findings suggest that dihydrosomatostatin could be utilized in managing hyperglycemic conditions by modulating pancreatic hormone secretion .

Research Findings

Recent research has emphasized the relevance of dihydrosomatostatin not only in endocrinology but also in potential therapeutic contexts. Its ability to modulate hormone levels effectively positions it as a candidate for further exploration in diabetes management and gastrointestinal disorders.

: Dihydrosomatostatin exhibits significant biological activity through its inhibition of hormone release, particularly insulin and glucagon. Its equipotency with somatostatin enhances its relevance in clinical applications targeting endocrine dysregulation. Further studies are warranted to explore its potential therapeutic roles and mechanisms fully.

特性

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJDVNOOYSANGI-ATOGVRKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H106N18O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193961
Record name Dihydrosomatostatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1639.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40958-31-4
Record name Dihydrosomatostatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040958314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrosomatostatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。